9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
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Overview
Description
9-Methyl-1-oxa-9-azaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structure that combines both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . The reaction conditions often include the use of a Grubbs catalyst in an olefin metathesis reaction, although this method can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the Prins cyclization reaction remains a key method for its laboratory-scale production.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular interactions are still under investigation, but its efficacy in inhibiting MmpL3 highlights its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride
- 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness
What sets 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol apart from these similar compounds is its specific substitution pattern and its demonstrated efficacy as an inhibitor of the MmpL3 protein. This unique combination of structural features and biological activity makes it a compound of significant interest in both research and potential therapeutic applications.
Properties
IUPAC Name |
9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11-5-3-10(4-6-11)8-9(12)2-7-13-10/h9,12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUPYQFRIISAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(CCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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